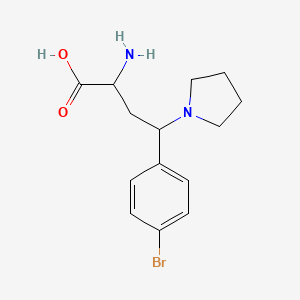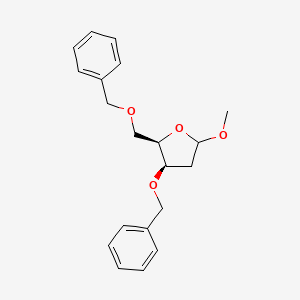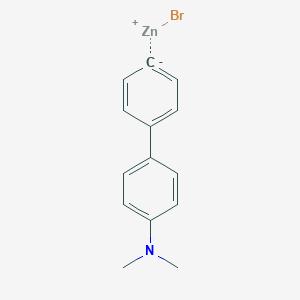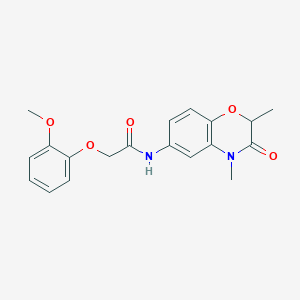
2-Amino-4-(4-bromophenyl)-4-(pyrrolidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromophenyl)-4-(pyrrolidin-1-yl)butanoic acid is an organic compound that features a bromophenyl group, a pyrrolidine ring, and an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-4-(pyrrolidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding bromophenyl intermediate.
Addition of the Pyrrolidine Ring: The bromophenyl intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring.
Formation of the Amino Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-4-(pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-Amino-4-(4-bromophenyl)-4-(pyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-4-(pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the amino acid backbone can form hydrogen bonds with amino acid residues. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-4-(pyrrolidin-1-yl)butanoic acid
- 2-Amino-4-(4-fluorophenyl)-4-(pyrrolidin-1-yl)butanoic acid
- 2-Amino-4-(4-methylphenyl)-4-(pyrrolidin-1-yl)butanoic acid
Uniqueness
2-Amino-4-(4-bromophenyl)-4-(pyrrolidin-1-yl)butanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine.
Properties
Molecular Formula |
C14H19BrN2O2 |
|---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-4-pyrrolidin-1-ylbutanoic acid |
InChI |
InChI=1S/C14H19BrN2O2/c15-11-5-3-10(4-6-11)13(9-12(16)14(18)19)17-7-1-2-8-17/h3-6,12-13H,1-2,7-9,16H2,(H,18,19) |
InChI Key |
FFYUROQNAOLQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CC(C(=O)O)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![5-[3-(benzyloxy)phenyl]-8,8-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880680.png)
